Ethyl isopropylalaninate
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Overview
Description
Ethyl isopropylalaninate is an ester compound characterized by its pleasant odor and significant presence in various natural and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isopropylalaninate can be synthesized through the esterification reaction between isopropylalanine and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Isopropylalanine and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl isopropylalaninate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl isopropylalaninate involves its interaction with various molecular targets and pathways:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysts.
Reduction: The ester group is reduced to an alcohol by the transfer of hydride ions from lithium aluminum hydride.
Substitution: The ester group is replaced by nucleophiles through nucleophilic acyl substitution mechanisms.
Comparison with Similar Compounds
Ethyl isopropylalaninate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate:
Ethyl Acetate: Commonly used as a solvent with a lower boiling point and different odor profile.
Methyl Butyrate: Known for its fruity odor and used in flavoring.
Isopropyl Butyrate: Similar in structure but with different physical properties and applications.
This compound stands out due to its unique combination of properties, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)7(4)9-6(2)3/h6-7,9H,5H2,1-4H3 |
InChI Key |
JBIONIMUHCHUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NC(C)C |
Origin of Product |
United States |
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